molecular formula C12H14O4 B055931 Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate CAS No. 72224-27-2

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate

Cat. No.: B055931
CAS No.: 72224-27-2
M. Wt: 222.24 g/mol
InChI Key: UGCLEKVSHFQKOD-UHFFFAOYSA-N
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Description

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of an oxirane (epoxide) ring and a phenyl group attached to an acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzyl alcohol with epichlorohydrin in the presence of a base such as potassium carbonate to form 4-(oxiran-2-ylmethoxy)benzyl alcohol. This intermediate is then esterified with methyl chloroacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can open the oxirane ring under mild conditions.

Major Products

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate involves the reactivity of its oxirane ring. The ring can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites in biological molecules, potentially altering their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate
  • 4-(oxiran-2-ylmethoxy)benzonitrile
  • 2-((oxiran-2-ylmethoxy)methyl)furan

Uniqueness

Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-14-12(13)6-9-2-4-10(5-3-9)15-7-11-8-16-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCLEKVSHFQKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101266038
Record name Methyl 4-(2-oxiranylmethoxy)benzeneacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72224-27-2
Record name Methyl 4-(2-oxiranylmethoxy)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72224-27-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (1)-4-(oxiranylmethoxy)phenylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072224272
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(2-oxiranylmethoxy)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101266038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (±)-4-(oxiranylmethoxy)phenylacetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of methyl 4-hydroxyphenylacetate (4.98 g, 0.030 mol), epichlorohydrin (23.5 ml, 0.30 mol) and pyridine (121 μl, 1.5 mmol) was stirred at 85° C. for 2 hours. The reaction mixture was cooled and excess epichlorohydrin was distilled off (rotavapor). The residue was taken up in ethyl acetate, washed with brine and dried (Na2SO4). The solution was filtered and concentrated. The dark residue was chromatographed (silica, hexane/ethyl acetate 7:3) to give 2.25 g (34%) of a colourless oil. 1H (300 MHz) and 13C NMR (75 MHz) spectra were in accordance with the structure.
Quantity
4.98 g
Type
reactant
Reaction Step One
Quantity
23.5 mL
Type
reactant
Reaction Step One
Quantity
121 μL
Type
reactant
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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